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This guide provides researchers, scientists, and drug development professionals with essential

information for managing concomitant Parkinson's disease (PD) medications during treatment

with Foslevodopa (foscarbidopa/foslevodopa). The content is structured to address specific

issues encountered during clinical research and therapeutic use.

Frequently Asked Questions (FAQs)
Q1: What is the general principle for managing existing Parkinson's medications when initiating

Foslevodopa?

A1: Foslevodopa, a 24-hour continuous subcutaneous infusion of levodopa/carbidopa

prodrugs, is designed to provide stable and continuous dopaminergic stimulation.[1][2] As such,

it replaces oral levodopa-containing medications and Catechol-O-methyltransferase (COMT)

inhibitors.[3][4] Other classes of PD medications, such as dopamine agonists, MAO-B

inhibitors, amantadine, and anticholinergics, can be continued concurrently if required, but their

dosages may need adjustment.[3][4] Clinical trial data indicates that with Foslevodopa
therapy, the need for concomitant medications often decreases over time, with a notable

percentage of patients achieving monotherapy.[5]

Q2: How should COMT inhibitors (e.g., entacapone, opicapone) be managed?
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A2: COMT inhibitors should be discontinued upon initiation of Foslevodopa.[4][6] The initial

calculation of the Foslevodopa infusion rate already accounts for the levodopa-sparing effect

of the COMT inhibitor the patient was previously taking.[6][7] Continuing a COMT inhibitor

would be redundant and could lead to excessive dopaminergic stimulation.

Q3: What are the guidelines for co-administering Monoamine Oxidase B (MAO-B) inhibitors

(e.g., selegiline, rasagiline)?

A3:

Non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) are contraindicated with

Foslevodopa due to the risk of hypertensive crisis. These inhibitors must be discontinued at

least two weeks before starting Foslevodopa therapy.[3][8][9]

Selective MAO-B inhibitors (e.g., rasagiline, selegiline) can be administered concomitantly.

However, this combination may be associated with an increased risk of orthostatic

hypotension.[9] Patients should be monitored closely for symptoms like dizziness and

lightheadedness. While specific dose reduction percentages are not mandated, a reduction

in the levodopa dosage may be considered based on individual response when adding an

MAO-B inhibitor.[10][11] For instance, some recommendations suggest a lower starting dose

of rasagiline (0.5 mg/day) when used as an adjunct to levodopa.[12]

Q4: How should dopamine agonists be adjusted?

A4: Dopamine agonists can be continued with Foslevodopa. However, since both are potent

dopaminergic therapies, their combined use can increase the risk of side effects like

hallucinations, psychosis, and impulse control disorders.[7] If such side effects occur, a dose

reduction or discontinuation of the dopamine agonist should be considered first, before

adjusting the Foslevodopa dose.[7] In clinical trials, modifications to concomitant PD

medications, including dopamine agonists, were left to the investigator's judgment based on the

patient's clinical response.[7]

Q5: What is the recommendation for amantadine use with Foslevodopa?

A5: Amantadine can be used in conjunction with Foslevodopa. It is often utilized to manage

levodopa-induced dyskinesia.[12][13] When co-administered, amantadine may increase the

risk of levodopa-related adverse events such as confusion and hallucinations, necessitating
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close monitoring.[14] Dose adjustments should be made based on clinical efficacy in managing

dyskinesia versus the emergence of side effects. For patients with renal impairment, the

amantadine dose must be adjusted accordingly.[15][16]

Q6: Are there special considerations for anticholinergic medications?

A6: Anticholinergic agents may have enhanced therapeutic effects on tremor when used with

levodopa. However, they can also exacerbate tardive dyskinesia and, in high dosages, may

decrease the effects of levodopa by delaying its gastrointestinal absorption.[6] Given that

Foslevodopa is administered subcutaneously, the absorption issue is bypassed, but the

potential for exacerbating dyskinesia and causing cognitive side effects remains.[17] Dose

adjustments should be considered based on the balance between tremor control and side

effects.
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Issue / Scenario Potential Cause Recommended Action

Patient develops new or

worsening dyskinesia after

starting Foslevodopa.

Excessive dopaminergic

stimulation.

Consider a reduction in the

Foslevodopa infusion rate. The

rate can be adjusted in small

increments (e.g., 0.01 mL/hr).

[7] If the patient is on

amantadine, ensure the dose

is optimized. If on other

adjunct therapies, consider

reducing their doses.[18]

Patient experiences

hallucinations or psychosis.

Dopaminergic overstimulation.

This has been noted

particularly in patients on

concomitant dopamine

agonists.[7]

First, consider tapering or

discontinuing concomitant

medications, especially

dopamine agonists.[7] If

symptoms persist, a dose

reduction of Foslevodopa may

be necessary.[8][9]

Patient develops symptomatic

orthostatic hypotension.

Additive hypotensive effects,

particularly with concomitant

selective MAO-B inhibitors or

antihypertensive medications.

[9]

Monitor blood pressure

regularly. Consider reducing

the dose of the selective MAO-

B inhibitor. A dose reduction of

any concurrent

antihypertensive medication

may also be required.[8][9]

Patient reports excessive

daytime sleepiness or

somnolence.

Known side effect of

dopaminergic agents. Risk

may be increased by

concomitant sedating

medications.

Before initiating therapy,

inquire about sleep disorders

and use of sedating

medications.[8] If somnolence

occurs, consider reducing or

discontinuing other sedating

drugs. A reduction in the

Foslevodopa dose may also

be effective.[3]

Patient's motor control seems

insufficient despite

Suboptimal Foslevodopa dose

or influence of other

Ensure the initial dose

calculation was accurate. The
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Foslevodopa initiation. medications. infusion rate can be titrated

upwards based on clinical

response.[7] Review

concomitant medications for

any that might reduce

levodopa's effectiveness, such

as dopamine D2 receptor

antagonists (e.g., certain

antipsychotics,

metoclopramide).[8][9]

Data Summary: Concomitant Medication
Adjustments
The following table summarizes the general approach to managing different classes of

Parkinson's disease medications when initiating Foslevodopa therapy. Specific dose

adjustments should always be individualized.
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Medication Class
Recommendation upon

Foslevodopa Initiation

Rationale / Key

Considerations

Oral Levodopa Preparations Discontinue

Foslevodopa provides

continuous levodopa delivery,

replacing the need for oral

formulations.

COMT Inhibitors Discontinue

Foslevodopa initiation

calculation accounts for their

effect. Continued use is

redundant.[4][6]

Selective MAO-B Inhibitors
Continue with caution; monitor

patient.

Risk of orthostatic

hypotension.[9] May allow for a

lower overall levodopa dose

over the long term.[19]

Dopamine Agonists

Continue; consider dose

reduction if adverse effects

occur.

Risk of additive dopaminergic

side effects (hallucinations,

impulse control disorders).[7]

Taper if necessary.

Amantadine
Continue; adjust dose as

needed for dyskinesia.

Used to manage dyskinesia.

[13] Monitor for CNS side

effects. Dose adjustment

needed for renal impairment.

[15][16]

Anticholinergics
Continue; monitor for side

effects.

May enhance tremor control

but can worsen dyskinesia and

cognitive function.[6][17]

Antihypertensives
Continue; monitor blood

pressure.

Potential for symptomatic

postural hypotension. Dose

reduction of the

antihypertensive may be

needed.[8][9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.abbviepro.com/ie/en/neuroscience/neurology/products/produodopa/prescribing-information.html
https://reference.medscape.com/drug/vyalev-foscarbidopa-foslevodopa-4000320
https://www.accessdata.fda.gov/drugsatfda_docs/label/2024/216962s000lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5570795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900117/
https://www.ajmc.com/view/the-need-for-enhanced-strategies-to-manage-levodopa-induced-dyskinesia-in-parkinsons-disease-article
https://www.drugs.com/dosage/amantadine.html
https://reference.medscape.com/drug/osmolex-er-gocovri-amantadine-342604
https://reference.medscape.com/drug/vyalev-foscarbidopa-foslevodopa-4000320
https://www.researchgate.net/figure/Titration-regimen-during-the-first-10days-of-the-TOLEDO-study-double-blind-phase_fig1_373599566
https://www.rxabbvie.com/pdf/vyalev_pi.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2024/216962s000lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Methodology for Concomitant Medication Management
in a Phase 3 Open-Label Study (Based on M15-741 Trial
Design)
The M15-741 study provides a framework for managing concomitant medications in a research

setting.[5]

Baseline Assessment: Document all current PD medications, including dosage and

frequency. Calculate the baseline Levodopa Equivalent Daily Dose (LEDD).

Initiation of Foslevodopa:

Discontinue all oral levodopa-containing medications and COMT inhibitors.

Calculate the initial 24-hour Foslevodopa infusion rate based on the patient's prior total

daily levodopa intake (adjusted for COMT inhibitor use).[6]

Other PD medications (dopamine agonists, MAO-B inhibitors, amantadine, etc.) may be

continued at their baseline doses.

Optimization Phase (e.g., first 4 weeks):

The primary goal is to optimize the Foslevodopa infusion rate to maximize functional "On"

time and minimize "Off" time and troublesome dyskinesia.[20]

During this phase, adjustments to concomitant PD medications are permitted at the

investigator's discretion to manage adverse events or optimize efficacy.

For example, if a patient develops hallucinations, the protocol would allow for a reduction

in the dose of a concomitant dopamine agonist before adjusting the Foslevodopa dose.

Maintenance Phase (e.g., weeks 5-52):

Continue to monitor for safety and efficacy.
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Further adjustments to both Foslevodopa and concomitant medications are allowed

based on the patient's evolving clinical status.

The study observed a significant reduction in the number of concomitant PD medications

used by week 52, with 23% of patients achieving monotherapy with Foslevodopa.[5]
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Click to download full resolution via product page

Caption: Workflow for adjusting concomitant PD medications with Foslevodopa.
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Caption: Signaling interactions of Foslevodopa and concomitant medications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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